molecular formula C18H13NO3 B3829506 4-(4-Acetylanilino)naphthalene-1,2-dione

4-(4-Acetylanilino)naphthalene-1,2-dione

Cat. No.: B3829506
M. Wt: 291.3 g/mol
InChI Key: VFQDKMWSKDRWAM-UHFFFAOYSA-N
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Description

4-(4-Acetylanilino)naphthalene-1,2-dione is a synthetic organic compound that belongs to the class of naphthoquinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Acetylanilino)naphthalene-1,2-dione typically involves the reaction of 1,2-naphthoquinone with 4-acetylaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Acetylanilino)naphthalene-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the naphthoquinone moiety, which is highly reactive due to its conjugated system of double bonds and carbonyl groups .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroquinones .

Mechanism of Action

The mechanism of action of 4-(4-Acetylanilino)naphthalene-1,2-dione involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms . Additionally, the compound can interact with specific enzymes and proteins, inhibiting their activity and disrupting cellular processes .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 4-(4-Acetylanilino)naphthalene-1,2-dione is unique due to its specific substitution pattern and the presence of the acetyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. For instance, the acetyl group enhances its ability to interact with biological targets, increasing its efficacy as an antimicrobial and anticancer agent.

Properties

IUPAC Name

4-(4-acetylanilino)naphthalene-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c1-11(20)12-6-8-13(9-7-12)19-16-10-17(21)18(22)15-5-3-2-4-14(15)16/h2-10,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQDKMWSKDRWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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